molecular formula C19H19FN4O3 B2957379 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide CAS No. 920387-94-6

4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide

Cat. No.: B2957379
CAS No.: 920387-94-6
M. Wt: 370.384
InChI Key: YWTRHNMPFHYGGX-UHFFFAOYSA-N
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Description

4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a synthetic compound featuring a benzamide core linked to a 2-fluorophenyl-substituted piperazine moiety via an oxoacetamide bridge. The 2-fluorophenyl group introduces steric and electronic effects that influence receptor binding and solubility.

Properties

IUPAC Name

4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-16(15)23-9-11-24(12-10-23)19(27)18(26)22-14-7-5-13(6-8-14)17(21)25/h1-8H,9-12H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTRHNMPFHYGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22FN3O3
  • Molecular Weight : 357.39 g/mol

Research indicates that the compound acts primarily as a selective inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2. ENTs are critical for the transport of nucleosides across cell membranes, impacting cellular metabolism and signaling pathways. The compound's structural analogs have been shown to exhibit varying degrees of selectivity towards ENT1 and ENT2, with some derivatives being 5- to 10-fold more selective for ENT2 than ENT1 .

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to this compound. For instance, an investigation into its analogs revealed that they inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting nucleoside metabolism .

Neuropharmacological Effects

The compound has also been evaluated for neuropharmacological effects. Its piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds with similar structures have demonstrated anxiolytic and antidepressant-like effects in animal models, which may extend to this compound as well .

Case Study 1: Selective Inhibition of ENT2

In a study assessing the selectivity of various analogs of the compound, researchers utilized nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. The results indicated that certain derivatives exhibited significantly higher selectivity for ENT2, suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .

Case Study 2: Anticancer Activity in Cell Lines

Another study tested the efficacy of the compound against A549 lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G0/G1 phase .

Data Summary

PropertyValue
Molecular FormulaC19H22FN3O3
Molecular Weight357.39 g/mol
IC50 (A549 Cells)~5 µM
Selectivity RatioENT2:ENT1 (5:1)

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of piperazine-linked benzamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Substituents on Piperazine Benzamide Substituent Key NMR Shifts (¹H/¹³C) Melting Point (°C)
4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide (Target) C₁₉H₁₈FN₅O₃ (Inferred) 2-Fluorophenyl H (Position 4) Not reported Not reported
D10: 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide C₂₇H₂₂FN₅O₃ 2-Fluorophenyl + quinoline-carbonyl Hydroxy (Position 4) δ 8.15 (¹H, quinoline-H), δ 167.2 (¹³C, carbonyl) 215–217
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide C₁₉H₂₀ClN₃O₂ Phenyl Chloro (Position 4) Not reported Not reported
4-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]amino}benzamide C₁₄H₂₀N₄O₂ Methyl H (Position 4) Not reported Not reported
Key Observations :

Substituent Effects: The 2-fluorophenyl group in the target compound and D10 enhances lipophilicity and may improve CNS penetration compared to phenyl (D10) or methyl () substituents.

Linker Variations: The target compound uses an oxoacetamide linker, while D10 employs a quinoline-carbonyl bridge. The latter introduces aromatic rigidity, which may stabilize receptor interactions but reduce conformational flexibility .

Spectroscopic Data: D10’s ¹H NMR shows a distinct quinoline proton signal at δ 8.15, absent in the target compound. The ¹³C carbonyl signal (δ 167.2) aligns with typical oxoacetamide values (~δ 165–170) .

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